

# A Long-Term Comparative Analysis of Risperidone and Haloperidol on Schizophrenia Relapse Rates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Reduced Haloperidol |           |
| Cat. No.:            | B1679253            | Get Quote |

In the long-term management of schizophrenia, preventing relapse is a critical therapeutic goal. This guide provides a detailed comparison of two prominent antipsychotics, the atypical agent risperidone and the conventional neuroleptic haloperidol, with a focus on their efficacy in preventing relapse. The following analysis is based on data from key clinical trials and is intended for researchers, scientists, and drug development professionals.

#### **Comparative Efficacy in Relapse Prevention**

Long-term studies have consistently demonstrated a lower risk of relapse for patients with schizophrenia and schizoaffective disorder treated with risperidone compared to haloperidol.[1] [2][3] A landmark double-blind, prospective study found the estimated risk of relapse to be significantly lower in the risperidone group (34%) versus the haloperidol group (60%).[1][2] The risk ratio for relapse with haloperidol was 1.93, indicating that patients on haloperidol were nearly twice as likely to experience a relapse.[1][2]

Similarly, in a long-term trial focusing on first-episode psychosis, patients who achieved clinical improvement showed a lower relapse rate with risperidone (42%) compared to haloperidol (55%).[4] This study also highlighted a significantly longer median time to relapse for patients treated with risperidone (466 days) compared to those on haloperidol (205 days).[4]

Another study comparing rehospitalization rates found that while the proportion of patients who relapsed was similar between the two groups (30.0% for risperidone and 23.1% for



haloperidol), the time to relapse was significantly shorter for patients treated with haloperidol.[5]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from long-term comparative studies.

Table 1: Relapse Rates and Time to Relapse

| Study                                     | Patient<br>Populatio<br>n      | Treatmen<br>t Duration | Risperido<br>ne<br>Relapse<br>Rate | Haloperid<br>ol<br>Relapse<br>Rate | Median Time to Relapse (Risperid one) | Median<br>Time to<br>Relapse<br>(Haloperi<br>dol) |
|-------------------------------------------|--------------------------------|------------------------|------------------------------------|------------------------------------|---------------------------------------|---------------------------------------------------|
| Csernansk<br>y et al.<br>(2002)[1]<br>[2] | Chronic<br>Schizophre<br>nia   | Minimum 1<br>year      | 34%                                | 60%                                | Not<br>Reported                       | Not<br>Reported                                   |
| Schooler et<br>al. (2005)<br>[6][4]       | First-<br>Episode<br>Psychosis | Up to 1514<br>days     | 42%                                | 55%                                | 466 days                              | 205 days                                          |
| de Sena et<br>al. (2003)<br>[5]           | Schizophre<br>nia              | 1 year                 | 30.0%                              | 23.1%                              | Not<br>Reported                       | Shorter<br>than<br>Risperidon<br>e                |

Table 2: Treatment Discontinuation and Duration



| Study                          | Risperidone<br>Discontinuatio<br>n (non-<br>relapse) | Haloperidol<br>Discontinuatio<br>n (non-<br>relapse) | Median<br>Treatment<br>Duration<br>(Risperidone) | Median<br>Treatment<br>Duration<br>(Haloperidol) |
|--------------------------------|------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|--------------------------------------------------|
| Csernansky et al. (2002)[1][2] | 44.1%                                                | 52.7%                                                | 364 days                                         | 238 days                                         |
| Schooler et al. (2005)[6][4]   | Not Reported                                         | Not Reported                                         | 206 days                                         | 206 days                                         |

## **Experimental Protocols**

The findings presented are based on rigorous, double-blind, randomized clinical trials. The methodologies of two key studies are detailed below.

# Csernansky et al. (2002): Prevention of Relapse in Chronic Schizophrenia

- Study Design: A double-blind, prospective, randomized controlled trial conducted at 40 sites.
   [1][2]
- Participants: Adult outpatients with a stable condition of chronic schizophrenia or schizoaffective disorder.[1][2]
- Intervention: Patients were randomly assigned to receive flexible doses of either risperidone or haloperidol for a minimum of one year.[1][2]
- Primary Outcome: The primary efficacy measure was the time to relapse.
- Statistical Analysis: The risk of relapse was estimated using the Kaplan-Meier method, and the risk ratio was calculated using a Cox proportional-hazards model.[1][2]

# Schooler et al. (2005): First-Episode Psychosis Long-Term Trial

• Study Design: A double-blind, randomized, controlled flexible-dose trial.[6][4]



- Participants: 555 patients experiencing their first episode of psychosis, with a mean age of 25.4 years.[6][4]
- Intervention: Patients were randomized to receive either risperidone (mean modal dose = 3.3 mg) or haloperidol (mean modal dose = 2.9 mg). The median treatment length was 206 days.[6][4]
- Primary Outcome: Time to relapse among patients who had achieved initial clinical improvement (defined as >20% reduction in total Positive and Negative Syndrome Scale score).[6][4]
- Statistical Analysis: Kaplan-Meier survival analysis was used to compare the time to relapse between the two treatment groups.[6]

## **Mechanism of Action and Signaling Pathways**

The differential effects of risperidone and haloperidol on relapse rates can be partly attributed to their distinct pharmacological profiles and impact on neuronal signaling pathways.

Haloperidol, a conventional antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[7][8] This action is effective in treating the positive symptoms of schizophrenia.

Risperidone, an atypical antipsychotic, is a selective monoaminergic antagonist with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[5][8][9] The combined antagonism of these receptors is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia and its lower propensity to cause extrapyramidal side effects at therapeutic doses compared to haloperidol.[5] Both risperidone and its active metabolite, 9-hydroxyrisperidone, contribute to its therapeutic effect.[9]

The following diagram illustrates the primary receptor targets of risperidone and haloperidol.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A comparison of risperidone and haloperidol for the prevention of relapse in patients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [A Long-Term Comparative Analysis of Risperidone and Haloperidol on Schizophrenia Relapse Rates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679253#a-long-term-comparison-of-risperidone-and-haloperidol-on-relapse-rates-in-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com